molecular formula C17H18N4O4 B2684081 1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione CAS No. 752260-45-0

1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione

Cat. No. B2684081
CAS RN: 752260-45-0
M. Wt: 342.355
InChI Key: STFMBVBYIKXZFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione, also known as TOFA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been investigated for its interaction with divalent cations in aqueous media, leading to the formation of solids with specific formulations. This interaction highlights its potential in the synthesis of metal aquacomplexes, with the structure revealing second-sphere interactions through a network of well-defined hydrogen bonds, contributing to the understanding of its chemical properties and reactivity (Maldonado et al., 2009).

Anticancer, Anti-HIV, and Antimicrobial Activities

Research has shown that derivatives of this compound exhibit considerable anticancer, anti-HIV-1, and antimicrobial activities. Specific derivatives have shown potential against various cancer cell lines, including melanoma and non-small lung cancer, with moderate activity in anti-HIV-1 assays and significant antimicrobial effects against pathogens like P. aeruginosa and S. aureus (Ashour et al., 2012).

Potential as Anti-Proliferative Agents

Novel fused derivatives incorporating this compound have been synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines, showing potent activity comparable to standard drugs like doxorubicin. This research emphasizes its utility as a core structure for developing anti-cancer agents (Sucharitha et al., 2021).

FGFR1 Inhibition for Cancer Treatment

Derivatives of 1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione have been designed, synthesized, and evaluated for their ability to inhibit FGFR1, showing good-to-excellent potency against cancer cell lines. This highlights its potential application in treating FGFR1-mediated cancers (Ye et al., 2015).

properties

IUPAC Name

2,4-dimethyl-7-[(2-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10-6-4-5-7-12(10)24-9-11-8-21-13-14(18-16(21)25-11)19(2)17(23)20(3)15(13)22/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFMBVBYIKXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione

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